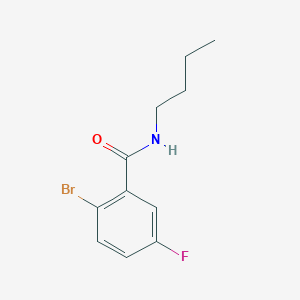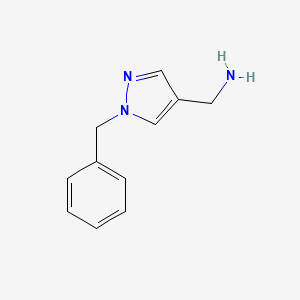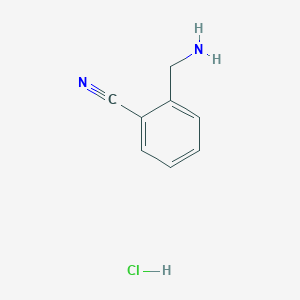
2-氨基甲基苯甲腈盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)benzonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.63 g/mol . It is a white crystalline solid that is soluble in water and commonly used in various scientific research fields . This compound is also known by other names such as 2-cyanobenzylamine hydrochloride and is an important intermediate in organic synthesis .
科学研究应用
2-(Aminomethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16862 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential interactions with various enzymes and receptors, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Aminomethyl)benzonitrile hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Aminomethyl)benzonitrile hydrochloride involves the reaction of 2-nitrobenzonitrile with zinc dust in a hydrochloric acid medium. This reduction process converts the nitro group to an amino group, resulting in the formation of 2-(Aminomethyl)benzonitrile, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of 2-(Aminomethyl)benzonitrile hydrochloride typically involves similar reduction reactions but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines or benzamides.
相似化合物的比较
Similar Compounds
- 2-Cyanobenzylamine hydrochloride
- 4-(Aminomethyl)benzonitrile hydrochloride
- 2-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
2-(Aminomethyl)benzonitrile hydrochloride is unique due to its specific structural features, such as the presence of both amino and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis . Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2-(aminomethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAONDDEHFWOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641077 |
Source


|
| Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134529-25-1 |
Source


|
| Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)
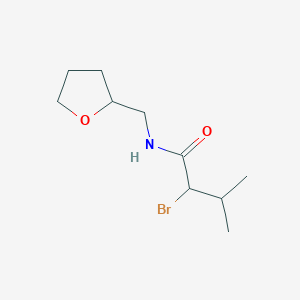
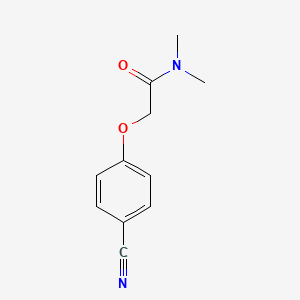

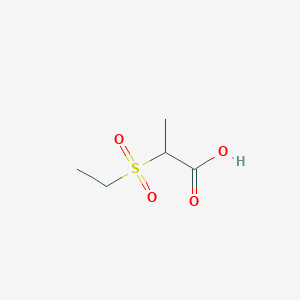

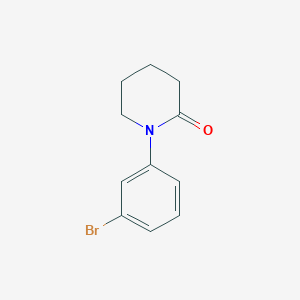

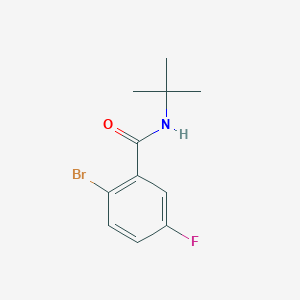


amine](/img/structure/B1290865.png)
